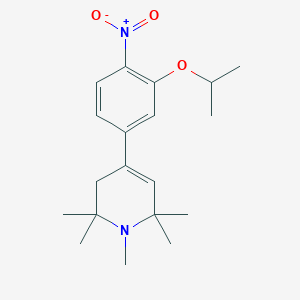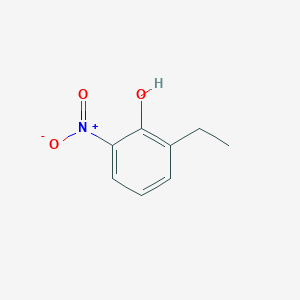![molecular formula C21H28Cl2N2O5 B8463661 (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate](/img/structure/B8463661.png)
(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the 3,5-dichlorobenzyl and 6-ethoxy-6-oxohexanamido groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
When compared to similar compounds, (3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate stands out due to its unique chemical structure and potential applications. Similar compounds include other benzyl piperidine derivatives and amido piperidine compounds. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H28Cl2N2O5 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[(6-ethoxy-6-oxohexanoyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H28Cl2N2O5/c1-2-29-20(27)6-4-3-5-19(26)24-18-7-9-25(10-8-18)21(28)30-14-15-11-16(22)13-17(23)12-15/h11-13,18H,2-10,14H2,1H3,(H,24,26) |
Clave InChI |
LBBFGEBZWSIZSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCC(=O)NC1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
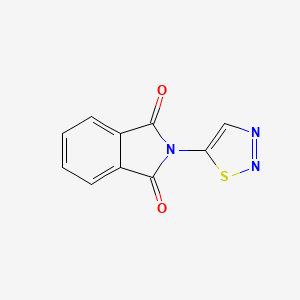

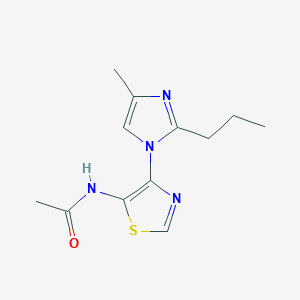
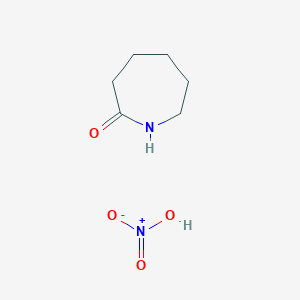
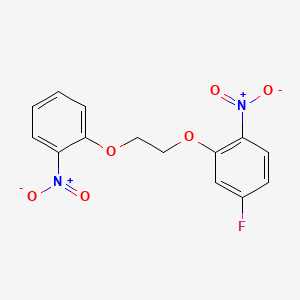
![(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)-oxo-acetic acid](/img/structure/B8463605.png)
![3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoic acid](/img/structure/B8463607.png)
![3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8463615.png)
![7-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8463622.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)
![1-Butanone,1-benzo[b]thien-5-yl-3-methyl-](/img/structure/B8463631.png)

